![molecular formula C25H17N3O4 B3617787 3-({[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B3617787.png)
3-({[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid
Overview
Description
3-({[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid is a useful research compound. Its molecular formula is C25H17N3O4 and its molecular weight is 423.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.12190603 g/mol and the complexity rating of the compound is 682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Benzofuran derivatives are known to exhibit a wide variety of biological activities, including anti-inflammatory, antibacterial, antifungal, and antileishmanial activities . The exact interaction with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Biochemical Analysis
Biochemical Properties
3-({[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream signaling events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival. Furthermore, it impacts cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can activate certain signaling pathways by binding to receptors and triggering downstream signaling events. These interactions result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been extensively studied. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity. The stability and activity of this compound can be influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and anti-tumor activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, it can modulate the activity of enzymes involved in energy metabolism, leading to changes in ATP production and cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, leading to its accumulation in specific cellular compartments. Additionally, it can bind to proteins that facilitate its distribution within tissues, influencing its localization and activity. These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall biological activity. For example, localization to the nucleus can enable it to modulate gene expression, while localization to the mitochondria can affect cellular energy metabolism .
Properties
IUPAC Name |
3-[[3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O4/c29-24(26-18-9-6-8-17(13-18)25(30)31)20-15-28(19-10-2-1-3-11-19)27-23(20)22-14-16-7-4-5-12-21(16)32-22/h1-15H,(H,26,29)(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSDBNFSBXOZKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C(=O)NC5=CC=CC(=C5)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.